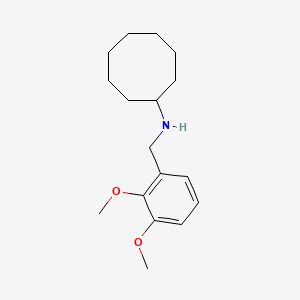
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a pyrimidine derivative that has been found to exhibit anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is not fully understood. However, it is believed that 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine exerts its effects by interacting with various cellular targets. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that it is relatively easy to synthesize. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. However, one of the limitations of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. One potential direction is to investigate the mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in greater detail. This could involve the use of molecular modeling and other computational techniques to identify potential targets of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. Another potential direction is to explore the use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in combination with other drugs to enhance its therapeutic potential. Additionally, further research could be conducted to investigate the potential use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in the treatment of other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine involves the reaction between 4-bromoacetophenone and hydrazine hydrate in the presence of sodium acetate and acetic acid. The resulting product is then reacted with phenyl isocyanate to yield 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is relatively simple and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c17-13-8-6-12(7-9-13)15-10-14(19-16(20-15)21-18)11-4-2-1-3-5-11/h1-10H,18H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDFZRPAYGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Bromophenyl)-2-hydrazino-6-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)

![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)




